Cas no 141410-06-2 ((S)-(+)-Methyl indoline-2-carboxylate)

(S)-(+)-Methyl indoline-2-carboxylate is a chiral building block widely used in asymmetric synthesis and pharmaceutical research. Its high enantiomeric purity makes it valuable for constructing biologically active compounds, particularly in the development of enantioselective catalysts and intermediates for drug discovery. The ester functionality enhances reactivity, facilitating further derivatization, while the indoline scaffold provides a rigid framework for stereocontrol. This compound is particularly useful in the synthesis of complex heterocycles and natural products. Its stability under standard conditions ensures consistent performance in synthetic applications. Available in high chemical and optical purity, it is a reliable choice for researchers requiring precise stereochemical outcomes.
(S)-(+)-Methyl indoline-2-carboxylate structure
141410-06-2 structure
商品名:(S)-(+)-Methyl indoline-2-carboxylate
CAS番号:141410-06-2
MF:C10H11NO2
メガワット:177.19984
MDL:MFCD12796094
CID:105290
PubChem ID:7020378

(S)-(+)-Methyl indoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-Methyl indoline-2-carboxylate
    • (S)-(+)-Methyl indoline-2-carboxylate
    • 1H-Indole-2-carboxylicacid, 2,3-dihydro-, methyl ester, (2S)-
    • (S)-Indoline-2-carboxylic acid methyl ester
    • 2,3-dihydro-1H-indol-2-carboxylic acid methyl ester
    • 2-methoxycarbonylindoline
    • AC1ODSZN
    • AK-41781
    • CTK8C6278
    • DL-Indoline-2-carboxylic acid methyl ester
    • indoline-2-carboxylic acid methyl ester
    • methyl Indoline-2(S)-carboxylate
    • methyl indoline-2-carboxylate
    • SureCN926891
    • 2,3-dihydro-(2S)-1H-indole-2-carboxylic acid methyl ester
    • methyl(2S)-2,3-dihydroindole-2-carboxylate
    • (S)-Methylindoline-2-carboxylate
    • DTXSID30427246
    • BS-22589
    • CS-0129856
    • EN300-316891
    • (2S)-methyl 2-indolinecarboxylate
    • Methyl (S)-indoline-2-carboxylate
    • 1H-Indole-2-carboxylicacid,2,3-dihydro-,methylester,(2S)-(9CI)
    • methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
    • (S)-(+)-Methyl indoline-2-carboxylate, >=97.0% (HPLC)
    • MFCD12796094
    • URORFKDEPJFPOV-VIFPVBQESA-N
    • 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester, (2S)-
    • SCHEMBL926891
    • I11546
    • 141410-06-2
    • J-007495
    • MDL: MFCD12796094
    • インチ: InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
    • InChIKey: URORFKDEPJFPOV-VIFPVBQESA-N
    • ほほえんだ: N1C2C(=CC=CC=2)CC1C(OC)=O

計算された属性

  • せいみつぶんしりょう: 177.078978594g/mol
  • どういたいしつりょう: 177.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • PSA: 38.33000
  • LogP: 1.33420
  • 光学活性: [α]/D 31.0±1.5°, c = 1 in chloroform

(S)-(+)-Methyl indoline-2-carboxylate セキュリティ情報

  • 記号: GHS07 GHS09
  • シグナルワード:Warning
  • 危害声明: H302-H400
  • 警告文: P273
  • 危険物輸送番号:UN 3077 9 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 22-50
  • セキュリティの説明: 61
  • 危険物標識: Xn N

(S)-(+)-Methyl indoline-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB483696-5 g
(S)-(+)-Methyl indoline-2-carboxylate, 95%; .
141410-06-2 95%
5g
€637.00 2023-06-15
Chemenu
CM239618-5g
(S)-Methyl indoline-2-carboxylate
141410-06-2 95%
5g
$956 2023-03-05
TRC
M313620-250mg
(S)-(+)-Methyl indoline-2-carboxylate
141410-06-2
250mg
$115.00 2023-05-17
Enamine
EN300-316891-0.5g
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
141410-06-2 95.0%
0.5g
$55.0 2025-03-19
abcr
AB483696-1 g
(S)-(+)-Methyl indoline-2-carboxylate, 95%; .
141410-06-2 95%
1g
€229.00 2023-06-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
712884-500MG
(S)-(+)-Methyl indoline-2-carboxylate
141410-06-2 ≥97.0% (HPLC)
500MG
¥766.33 2022-02-24
Apollo Scientific
OR955542-5g
(S)-(+)-Methyl indoline-2-carboxylate
141410-06-2 98%
5g
£223.00 2025-02-21
eNovation Chemicals LLC
K36421-5g
(S)-indoline-2-carboxylicacidmethylester
141410-06-2 98%
5g
$585 2024-06-09
Enamine
EN300-316891-0.1g
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
141410-06-2 95.0%
0.1g
$24.0 2025-03-19
Enamine
EN300-316891-0.25g
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
141410-06-2 95.0%
0.25g
$35.0 2025-03-19

(S)-(+)-Methyl indoline-2-carboxylate 関連文献

(S)-(+)-Methyl indoline-2-carboxylateに関する追加情報

CAS No. 141410-06-2: (S)-(+)-Methyl Indoline-2-Carboxylate

The compound CAS No. 141410-06-2, commonly referred to as (S)-(+)-Methyl Indoline-2-Carboxylate, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound has garnered attention due to its unique structural properties and its potential in advanced chemical synthesis. Recent studies have highlighted its role in drug discovery, material science, and as a precursor in the synthesis of bioactive molecules.

Structural Insights and Chemical Properties: The molecular structure of (S)-(+)-Methyl Indoline-2-Carboxylate consists of an indoline ring system with a methyl group attached to the carboxylate moiety. This configuration imparts specific optical properties, making it chiral and suitable for enantioselective reactions. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water, with enhanced solubility in organic solvents such as dichloromethane and ethyl acetate.

Applications in Drug Discovery: Recent research has focused on the use of (S)-(+)-Methyl Indoline-2-Carboxylate as a building block in medicinal chemistry. Its indoline core is known to interact with various biological targets, including kinases and proteases, making it a valuable component in the development of novel therapeutic agents. For instance, studies published in the *Journal of Medicinal Chemistry* have demonstrated its potential as a lead compound for anti-cancer drug development.

Role in Material Science: Beyond pharmacology, (S)-(+)-Methyl Indoline-2-Carboxylate has found applications in material science, particularly in the synthesis of advanced polymers and liquid crystals. Its rigid molecular structure contributes to the formation of ordered domains, which are essential for high-performance materials used in electronics and optoelectronics.

Synthesis and Optimization: The synthesis of (S)-(+)-Methyl Indoline-2-Carboxylate typically involves multi-step reactions, including Friedel-Crafts alkylation and subsequent oxidation steps. Recent advancements in catalytic methods have enabled higher yields and improved stereocontrol, making this compound more accessible for large-scale production.

Safety and Handling: As with all chemical compounds, proper handling procedures must be followed when working with (S)-(+)-Methyl Indoline-2-Carboxylate. It is recommended to use protective equipment such as gloves and goggles during synthesis or manipulation. Storage should be in a cool, dry place away from direct sunlight to prevent degradation.

In conclusion, CAS No. 141410-06-2, or (S)-(+)-Methyl Indoline-2-Carboxylate, stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and recent research findings underscore its importance in contemporary scientific endeavors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:141410-06-2)(S)-(+)-Methyl indoline-2-carboxylate
A1127868
清らかである:99%/99%
はかる:5g/25g
価格 ($):154.0/513.0